2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-2-4-14-5-3-7-8(6-14)16-11(13)9(7)10(12)15/h2-6,13H2,1H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEVEUXXTNLXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588597 | |
| Record name | 2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893758-48-0 | |
| Record name | 2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene derivatives with suitable aldehydes or ketones, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are typically employed.
Major Products
The major products formed from these reactions include various substituted thienopyridine derivatives, which can have enhanced biological activities or different physical properties .
Scientific Research Applications
2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit tubulin polymerization by binding to the colchicine site, thereby exerting antiproliferative effects on cancer cells . The exact pathways can vary depending on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
Uniqueness
Compared to similar compounds, 2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS No. 893758-48-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's molecular formula is , and it features a thieno[2,3-c]pyridine core structure that is notable for its diverse biological properties.
Anti-inflammatory Activity
Research has demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant anti-inflammatory properties. A study highlighted the ability of certain derivatives to inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-alpha) in rat whole blood, suggesting that these compounds could be beneficial in managing inflammatory conditions .
Anticancer Properties
Recent investigations into the anticancer potential of thieno[2,3-c]pyridine derivatives have shown promising results. In vitro studies indicated that these compounds can induce apoptosis in various cancer cell lines. For instance, a compound structurally related to 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine was found to lower the cancer stem cell fraction and induce metabolic shifts from lipid to glucose metabolism in breast cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Metabolic modulation | Shift from lipid to glucose metabolism |
The mechanisms underlying the biological activities of 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine are still being elucidated. However, studies suggest that these compounds may act through several pathways:
- Inhibition of Pro-inflammatory Cytokines : The ability to inhibit TNF-alpha suggests a role in modulating inflammatory pathways.
- Induction of Apoptosis : Evidence from cell viability assays indicates that these compounds can trigger apoptotic pathways in cancer cells.
- Metabolic Reprogramming : The observed shift in cellular metabolism points towards a potential mechanism where cancer cells are forced to alter their energy production pathways.
Case Studies
A notable case study involved the evaluation of a thieno[2,3-c]pyridine derivative in MDA-MB-231 breast cancer cells. The study found that treatment with this compound led to significant cytotoxicity and increased apoptosis rates compared to untreated controls. Specifically:
- Cytotoxicity : Less than 50% cell viability was observed at concentrations above 2.5 µM after 48 hours.
- Apoptosis Rates : The treatment resulted in a marked increase in both early and late apoptotic cell populations.
These findings underscore the potential application of 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine as a therapeutic agent in oncology.
Q & A
Q. Q1. What are the standard synthetic routes for 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide?
Methodological Answer: The compound can be synthesized via cyclization of precursors such as substituted piperidones with nitrile-containing reagents. For example, analogs with substituents at position 6 (e.g., methyl or benzyl groups) are synthesized by reacting N-substituted piperidones with 2-cyanoacetamide in ethanol/water under basic conditions (e.g., NaOH or KOH) at 60–80°C, followed by acidification and purification . Modifications to the propyl group at position 6 may require alkylation steps using propyl halides or Grignard reagents.
Q. Q2. What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring saturation. For example, ¹H NMR signals for the tetrahydrothienopyridine core typically appear as multiplet peaks between δ 3.0–4.5 ppm for CH₂ groups. Mass spectrometry (HR-ESMS) validates molecular weight, with deviations <5 ppm indicating purity. Melting point analysis (e.g., 190–205°C for hydrochloride salts) and elemental analysis further confirm crystallinity and stoichiometry .
Advanced Research Questions
Q. Q3. How does the 6-propyl substituent influence this compound’s activity as an adenosine receptor modulator?
Methodological Answer: Substituents at position 6 (e.g., methyl, benzyl, or propyl) significantly alter allosteric modulation of A₁ adenosine receptors. For instance, methyl groups enhance binding affinity (e.g., compound 3b, EC₅₀ = 0.8 µM), while bulkier substituents like benzyl may reduce solubility but improve selectivity. The propyl group likely balances lipophilicity and steric effects, optimizing receptor interactions. Comparative assays using radioligand binding (e.g., [³H]CCPA) and functional cAMP assays are recommended to quantify effects .
Q. Q4. How can researchers resolve contradictions in reported biological activity data across structural analogs?
Methodological Answer: Discrepancies often arise from variations in substituent electronic/steric profiles or assay conditions. To address this:
Standardize Assays: Use consistent cell lines (e.g., CHO-K1 expressing human A₁ receptors) and buffer conditions.
Control Solubility: Ensure analogs are dissolved in DMSO at ≤0.1% to avoid solvent interference.
Validate SAR Trends: Compare EC₅₀/IC₅₀ values of propyl-substituted derivatives against methyl and benzyl analogs (e.g., compound 6g vs. 7a) to isolate substituent effects .
Q. Q5. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or amine) to the propyl chain to enhance aqueous solubility.
- Metabolic Stability: Conduct liver microsome assays (e.g., human/rat) to identify metabolic soft spots. For instance, replacing ester moieties with carboxamide groups (as in 6h) reduces CYP450-mediated oxidation .
- Bioavailability Testing: Use in situ intestinal perfusion models to assess absorption and plasma protein binding .
Q. Q6. How can structural modifications at position 3 (carboxamide) impact target selectivity?
Methodological Answer: Replacing the carboxamide with a hydrazide (e.g., compound 6h) or acylating it (e.g., 6i) alters hydrogen-bonding interactions with receptor residues. For example, hydrazide derivatives show enhanced selectivity for A₁ over A₂A receptors due to reduced steric clash in the orthosteric pocket. Docking studies (e.g., AutoDock Vina) and mutagenesis (e.g., Ala-scanning of receptor residues) are critical for mechanistic validation .
Methodological Challenges
Q. Q7. What experimental pitfalls arise during purification of hydrochloride salts of this compound?
Methodological Answer: Hydrochloride salts often precipitate as hygroscopic solids, complicating crystallization. Solutions include:
Q. Q8. How should researchers design analogues to explore thienopyridine’s scaffold diversity?
Methodological Answer:
- Core Modifications: Introduce fused rings (e.g., pyrido[3,2-d]pyrimidinones) or replace sulfur with oxygen (thieno→furopyridines).
- Position-Specific Functionalization: Use Suzuki-Miyaura coupling at position 2 for aryl/heteroaryl diversification (e.g., 4-chlorobenzyl in 6g) .
Data Interpretation and Validation
Q. Q9. What computational methods are suitable for predicting binding modes of 6-propyl derivatives?
Methodological Answer:
Q. Q10. How can in vitro toxicity be preliminarily assessed for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
